![molecular formula C19H16ClNO4 B2755350 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide CAS No. 1448053-73-3](/img/structure/B2755350.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

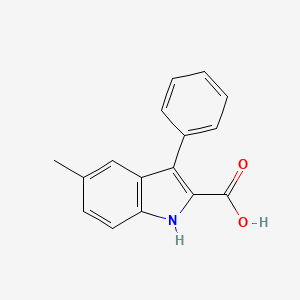

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds. It also contains a 2-chlorophenyl group and an acetamide group. The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to say for certain .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the 2-chlorophenyl group, possibly through a palladium-catalyzed cross-coupling reaction. The acetamide group could then be introduced through an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may have aromatic properties, which could influence its reactivity and stability .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the acetamide group could increase the compound’s solubility in water, while the aromatic groups could increase its stability .Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The study by Mary et al. (2020) synthesized compounds with similar structures to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide and investigated their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research showed that these compounds exhibit good light harvesting efficiency (LHE) and favorable energy for electron injection, making them viable for photovoltaic applications. Additionally, molecular docking studies were performed to understand the binding interactions of these ligands with Cyclooxygenase 1 (COX1), indicating potential for biological interactions (Mary et al., 2020).

Synthesis and Chemical Properties

Wang et al. (2011) focused on the synthesis of new derivatives of N-substituted phenoxy acetamide, exploring the effects of solvent polarity on the chlorination process. This research provides insight into the chemical properties and synthesis methods for compounds structurally related to this compound, highlighting the importance of solvent selection in the synthesis process (Wang et al., 2011).

Structural Analysis and Heterocyclic Formation

Lazareva et al. (2017) described the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds. This study provides insights into the structural versatility and reactivity of acetamide derivatives, offering potential pathways for the synthesis of novel heterocyclic compounds with diverse applications (Lazareva et al., 2017).

Antitumor Activity

Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity. The structure-activity relationship studies indicated that some of these compounds showed considerable anticancer activity against various cancer cell lines. This highlights the potential of structurally related compounds, such as this compound, in medicinal chemistry and oncology research (Yurttaş et al., 2015).

Pesticide Development

Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction, suggesting their potential use as pesticides. This study underlines the importance of structural analysis in the development of new compounds for agricultural applications (Olszewska et al., 2009).

Future Directions

Properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c20-16-6-2-1-5-14(16)11-19(22)21-9-3-4-10-23-15-7-8-17-18(12-15)25-13-24-17/h1-2,5-8,12H,9-11,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDQTANPKPIPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)

![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)

![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)

![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)

![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)

![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)